4-Isopropylbiphenyl-2-carboxylic acid
Overview
Description
4-Isopropylbiphenyl-2-carboxylic acid is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Chemistry and Metabolism
4-Isopropylbiphenyl-2-carboxylic acid, as a model compound for alkylated chlorobiphenyls (Chloralkylenes), has been studied in environmental chemistry. For instance, its metabolism in rats involves stepwise oxidation to chlorobiphenyl carboxylic acid and hydroxylation of the chlorine-substituted phenyl ring, as investigated in the study by Tulp et al. (1977). Similar metabolic pathways are observed in other organisms like fish, frogs, fungi, and bacteria, as detailed in another study by Tulp et al. (1977).
Chemical Kinetics and Synthesis
In chemical kinetics, the oxidation of 4-isopropylbiphenyl in the liquid phase by oxygen to form hydroperoxide derivatives has been explored. This study by Stec et al. (2008) investigated the oxidizability and overall energy activation of this process.
Polymer Chemistry
This compound is also significant in polymer chemistry. The preparation of 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid from related compounds has been studied for its application in thermotropic polyesters, as shown in research by Kricheldorf and Thomsen (1992).
Medicinal Chemistry
In the field of medicinal chemistry, carboxylic acid functional groups, such as those found in this compound, are often replaced with isosteres to retain desired properties while avoiding drawbacks like metabolic instability. This concept is elaborated in a study by Ballatore et al. (2013).
Materials Science
In materials science, this compound derivatives are used in the creation of nematic and isotropic melts. This application is discussed in a study by Karamysheva et al. (1976).
Catalysis
The compound also finds application in catalysis, especially in the isopropylation of biphenyl, as explored in research by Sugi et al. (2001) and Anand et al. (2013).
Analytical Chemistry
In analytical chemistry, high-performance liquid chromatographic determination methods for the oxidation products of 4-isopropylbiphenyl and its derivatives have been developed, as shown in a study by Orlińska et al. (2007).
Nanotechnology
In nanotechnology, the effects of E-Z photo-isomerization on single molecular conductance have been investigated for molecules like 4,4'-(ethene-1,2-diyl)dibenzoic acid, providing insights relevant to this compound derivatives. This study by Martín et al. (2010) discusses these effects.
Environmental Science
Lastly, in environmental science, the synthesis of novel carboxyl-containing polyimides for applications like ethanol dehydration via pervaporation is an area of research. A study by Xu and Wang (2015) delves into this topic.
Properties
IUPAC Name |
2-phenyl-5-propan-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11(2)13-8-9-14(15(10-13)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYDNZLUIZHTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.